2-Amino-3-(3-bromophenyl)propanamide
Overview
Description
Synthesis Analysis
The synthesis of this compound has been demonstrated using immobilized multienzyme cofactor-driven cascade reaction . The process involves three enzymes, namely, d-amino acid amino transaminase from Bacillus cereus (bc DAAT), a d-lactate dehydrogenase (lh D-LDH) from Lactobacillus helveticus, and a formate dehydrogenase (cb FDH) from Candida boidinii .Molecular Structure Analysis
The molecular formula of 2-Amino-3-(3-bromophenyl)propanamide is C9H11BrN2O. The compound includes an amide group, an amino group, and a bromophenyl group attached to a propanamide chain.Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.10 g/mol. It is soluble in methanol, ethanol, and DMSO, while it is slightly soluble in water.Scientific Research Applications
Fluorescent ATRP Initiator
2-Amino-3-(3-bromophenyl)propanamide derivatives have been synthesized and studied for their potential as fluorescent atom transfer radical polymerization (ATRP) initiators. For example, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and analyzed, demonstrating efficiency in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Antibacterial Activity
Derivatives of 2-Amino-3-(3-bromophenyl)propanamide have been explored for their antibacterial properties. A study on azole derivatives synthesized from 3-[(4-methylphenyl)amino]propanehydrazide, a related compound, showed good antibacterial activity against specific bacterial strains (Tumosienė et al., 2012).
Bischler Indole Synthesis
In the field of organic chemistry, 2-Amino-3-(3-bromophenyl)propanamide has been involved in the Bischler indole synthesis. This process involves the cyclization of amino ketones derived from anilines and phenacyl bromides, demonstrating the formation of various indole derivatives (Black et al., 1980).
Antimicrobial Properties
Compounds containing 2-Amino-3-(3-bromophenyl)propanamide structures have been synthesized and tested for antimicrobial activity. For instance, arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment showed notable antibacterial and antifungal properties (Baranovskyi et al., 2018).
Anticonvulsant Studies
This compound has also been investigated for its potential in anticonvulsant applications. Studies on N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally similar, indicated significant activity in seizure test models, suggesting potential applications in epilepsy treatment (Idris et al., 2011).
Future Directions
The use of immobilized multienzyme cofactor-driven cascade reaction for the synthesis of d-amino acids, such as 2-Amino-3-(3-bromophenyl)propanamide, could be a potential manufacturing platform for d-amino acids . This suggests that there may be future research and development opportunities in this area.
properties
IUPAC Name |
2-amino-3-(3-bromophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKXUUCZRHYWRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3-bromophenyl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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